(3R,4R)-1-benzyl-3-methylpiperidin-4-amine
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Overview
Description
(3R,4R)-1-benzyl-3-methylpiperidin-4-amine is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-benzyl-3-methylpiperidin-4-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (1-benzyl-4-methylpiperidin-3-yl)methylamine with suitable reagents under controlled conditions to obtain the desired product . The reaction conditions often include the use of sodium hydroxide as a base and methanol as a solvent .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial. The process may involve multiple steps, including purification and crystallization, to obtain the final product with the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-benzyl-3-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.
Scientific Research Applications
(3R,4R)-1-benzyl-3-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-benzyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-benzyl-4-methylpiperidin-3-amine
- (3R,4R)-1-benzyl-3-methylpiperidin-4-ol
- (3R,4R)-1-benzyl-3-methylpiperidin-4-carboxylic acid
Uniqueness
(3R,4R)-1-benzyl-3-methylpiperidin-4-amine is unique due to its specific stereochemistry, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for research and development .
Properties
IUPAC Name |
(3R,4R)-1-benzyl-3-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFEKWKCLDVNN-DGCLKSJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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